Cas no 2137073-33-5 (1-(4-Aminocyclohexyl)propan-1-one)
1-(4-Aminocyclohexyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2137073-33-5
- 1-(4-aminocyclohexyl)propan-1-one
- EN300-794734
- EN300-796187
- SCHEMBL10067950
- 1603594-79-1
- 1-[(1s,4s)-4-aminocyclohexyl]propan-1-one
- EN300-799920
- 2137134-69-9
- 1-[(1r,4r)-4-aminocyclohexyl]propan-1-one
- SCHEMBL16360129
- 1-(4-Aminocyclohexyl)propan-1-one
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- Inchi: 1S/C9H17NO/c1-2-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3
- InChI Key: CIUFYJPIKSPRBF-UHFFFAOYSA-N
- SMILES: O=C(CC)C1CCC(CC1)N
Computed Properties
- Exact Mass: 155.131014166g/mol
- Monoisotopic Mass: 155.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 43.1Ų
1-(4-Aminocyclohexyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-796187-0.05g |
1-[(1r,4r)-4-aminocyclohexyl]propan-1-one |
2137073-33-5 | 95.0% | 0.05g |
$707.0 | 2025-03-21 | |
| Enamine | EN300-796187-0.1g |
1-[(1r,4r)-4-aminocyclohexyl]propan-1-one |
2137073-33-5 | 95.0% | 0.1g |
$741.0 | 2025-03-21 | |
| Enamine | EN300-796187-0.25g |
1-[(1r,4r)-4-aminocyclohexyl]propan-1-one |
2137073-33-5 | 95.0% | 0.25g |
$774.0 | 2025-03-21 | |
| Enamine | EN300-796187-0.5g |
1-[(1r,4r)-4-aminocyclohexyl]propan-1-one |
2137073-33-5 | 95.0% | 0.5g |
$809.0 | 2025-03-21 | |
| Enamine | EN300-796187-1.0g |
1-[(1r,4r)-4-aminocyclohexyl]propan-1-one |
2137073-33-5 | 95.0% | 1.0g |
$842.0 | 2025-03-21 | |
| Enamine | EN300-796187-2.5g |
1-[(1r,4r)-4-aminocyclohexyl]propan-1-one |
2137073-33-5 | 95.0% | 2.5g |
$1650.0 | 2025-03-21 | |
| Enamine | EN300-796187-5.0g |
1-[(1r,4r)-4-aminocyclohexyl]propan-1-one |
2137073-33-5 | 95.0% | 5.0g |
$2443.0 | 2025-03-21 | |
| Enamine | EN300-796187-10.0g |
1-[(1r,4r)-4-aminocyclohexyl]propan-1-one |
2137073-33-5 | 95.0% | 10.0g |
$3622.0 | 2025-03-21 |
1-(4-Aminocyclohexyl)propan-1-one Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 1-(4-Aminocyclohexyl)propan-1-one
1-(4-Aminocyclohexyl)propan-1-one: A Comprehensive Overview
The compound 1-(4-Aminocyclohexyl)propan-1-one, identified by the CAS number 2137073-33-5, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, often referred to as aminocyclohexyl propanone, has garnered attention due to its unique structural properties and potential applications in drug development and material science.
The molecular structure of 1-(4-Aminocyclohexyl)propan-1-one consists of a cyclohexane ring substituted with an amino group at the 4-position and a propanone group at the 1-position. This arrangement imparts the molecule with both rigidity and flexibility, making it suitable for various chemical reactions and biological interactions. Recent studies have highlighted its role as a versatile building block in the synthesis of complex organic molecules, particularly in the creation of bioactive compounds.
One of the most notable aspects of this compound is its ability to participate in enamine formation, a reaction that is pivotal in organic synthesis. The amino group on the cyclohexane ring can react with carbonyl compounds to form enamines, which are valuable intermediates in the synthesis of heterocyclic compounds. This property has been extensively utilized in recent drug discovery efforts, where the formation of enamine-based drugs has shown promise in treating various diseases, including cancer and neurodegenerative disorders.
In addition to its role in enamine chemistry, 1-(4-Aminocyclohexyl)propan-1-one has been explored for its potential as a chiral auxiliary in asymmetric synthesis. The cyclohexane ring provides a rigid chiral environment, which can be leveraged to induce high enantioselectivity in reactions. Recent advancements in this area have demonstrated the effectiveness of this compound in synthesizing chiral pharmaceuticals with high optical purity, a critical factor in drug efficacy and safety.
The physical properties of this compound also make it an interesting candidate for material science applications. Its thermal stability and ability to form stable complexes with metal ions have been studied for potential use in catalysis and polymer chemistry. Researchers have reported that derivatives of this compound can act as efficient catalysts in olefin polymerization, offering a novel approach to producing high-performance polymers for industrial applications.
In terms of biological activity, 1-(4-Aminocyclohexyl)propan-1-one has shown moderate activity against several enzymes, including kinases and proteases, making it a valuable lead compound for drug discovery programs. Recent studies have focused on modifying its structure to enhance its bioavailability and selectivity, with promising results indicating potential for development into therapeutic agents.
The synthesis of this compound typically involves multi-step processes that combine nucleophilic substitution, condensation reactions, and cyclization steps. Researchers have optimized these processes to achieve high yields and purity levels, ensuring scalability for industrial production if required.
In conclusion, 1-(4-Aminocyclohexyl)propan-1-one, CAS No. 2137073-33-5, stands out as a versatile and valuable molecule with diverse applications across organic chemistry and pharmaceutical research. Its unique structural features and reactivity continue to drive innovative research efforts, positioning it as a key player in the development of new drugs and materials.
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